molecular formula Cl2H2O9P B1612548 Lead(II) perchlorate hydrate CAS No. 207500-00-3

Lead(II) perchlorate hydrate

Cat. No. B1612548
CAS RN: 207500-00-3
M. Wt: 424 g/mol
InChI Key: ZIJXNFOWEHUQHM-UHFFFAOYSA-L
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Description

Lead(II) perchlorate hydrate is a chemical compound with the linear formula Pb(ClO4)2·xH2O . It is an extremely hygroscopic white solid that is very soluble in water .


Synthesis Analysis

Lead perchlorate trihydrate is produced by the reaction of lead(II) oxide, lead carbonate, or lead nitrate with perchloric acid . The anhydrous salt, Pb(ClO4)2, is produced by heating the trihydrate to 120 °C under water-free conditions over phosphorus pentoxide .


Molecular Structure Analysis

The molecular weight of Lead(II) perchlorate hydrate is 406.10 (anhydrous basis) . The structure of lead(II) is not well known in aqueous solution .


Chemical Reactions Analysis

The anhydrous salt decomposes into lead(II) chloride and a mixture of lead oxides at 250 °C . The monohydrate is produced by only partially dehydrating the trihydrate, and this salt undergoes hydrolysis at 103 °C .


Physical And Chemical Properties Analysis

Lead(II) perchlorate hydrate is a white solid with a density of 2.6 g/mL at 25 °C . It is very soluble in water .

Scientific Research Applications

Crystal Structure and Synthesis

Lead(II) perchlorate hydrate has been extensively studied in crystallography and synthesis. A study by Harrowfield et al. (2002) revealed that Lead(II) perchlorate crystallizes with 2,4,6-tris(2-pyridyl)-1,3,5-triazine as a trihydrate adduct, indicating its potential in crystal structure research. This finding is significant for understanding the coordination chemistry of lead(II) compounds.

Coordination Chemistry

In coordination chemistry, Persson et al. (2011) explored the coordination chemistry of lead(II) in various solvents. Their research highlighted the distinct coordination spheres lead(II) can form, dependent on molecular orbital interactions and ligand-ligand interactions, emphasizing the versatility of lead(II) perchlorate hydrate in coordination chemistry studies.

Complex Formation

The compound's ability to form unexpected complexes with Schiff base ligands was demonstrated by Parr et al. (1997). This study revealed an unprecedented binding mode, where lead(II) displays a low coordination number, crucial for understanding complex formation in lead chemistry.

Nuclear Magnetic Resonance (NMR) Studies

Lead(II) perchlorate hydrate is also used in NMR studies, as illustrated by Campbell et al. (1989). Their research used 207Pb NMR to study the effects of pH on aqueous solutions of lead(II) perchlorate, contributing to our understanding of lead chemistry in different pH conditions.

Neutrino Detection

In the field of particle physics, Bacrania et al. (2001) proposed using a lead perchlorate (Pb(ClO4)2) solution as a Cherenkov radiator for neutrino detection. This application showcases the versatility of lead(II) perchlorate hydrate in advanced scientific research.

Safety And Hazards

Lead(II) perchlorate hydrate is classified as hazardous. It may intensify fire, is harmful if swallowed or inhaled, may cause drowsiness and dizziness, may cause cancer, may damage the unborn child, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Lead(II) perchlorate hydrate can be used as a precursor to synthesize Pb(II) hydroxycarbonate (plumbonacrite) nanoparticles . It also has a high nucleon density, making it a viable detector for hypothetical proton decay .

properties

IUPAC Name

lead(2+);diperchlorate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClHO4.H2O.Pb/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);1H2;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJXNFOWEHUQHM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H2O9Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583441
Record name lead(2+);diperchlorate;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lead(II) perchlorate hydrate

CAS RN

207500-00-3
Record name lead(2+);diperchlorate;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead(II) perchlorate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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